molecular formula C7H12O B2370392 2,2-Trimethylene-3-buten-1-ol CAS No. 433219-81-9

2,2-Trimethylene-3-buten-1-ol

Cat. No. B2370392
CAS RN: 433219-81-9
M. Wt: 112.172
InChI Key: IPUGWUWLKYCSLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Trimethylene-3-buten-1-ol is a chemical compound with the molecular formula C7H12O . It is commonly used as a fragrance ingredient .


Molecular Structure Analysis

The molecular structure of this compound consists of seven carbon atoms, twelve hydrogen atoms, and one oxygen atom . More detailed structural information may be available in specialized databases or scientific literature.

Scientific Research Applications

Copolymerization with Propylene

2,2-Trimethylene-3-buten-1-ol has been utilized in the copolymerization with propylene. This process involves using an isospecific zirconocene catalyst and methylaluminoxane as a cocatalyst. The copolymerization results in end-hydroxylated polypropylene, demonstrating the potential of this compound in creating functionalized polymers with specific end groups (Hagihara et al., 2004).

Synthesis of α-Methylenebutyrolactone

Another application is in the synthesis of α-methylenebutyrolactone. This involves the preparation of 3-trimethylsily-3-buten-1-ols through a ring-opening of epoxides, followed by a reaction with Ni(CO)4 to produce α-methylenebutyrolactones. This process highlights the chemical versatility and reactivity of this compound in synthesizing valuable organic compounds (MatsudaIsamu, 1978).

Carbonylation to .gamma.-Butyrolactones

This compound is also used in the palladium(II)-catalyzed carbonylation process. This method efficiently synthesizes γ-butyrolactones, a significant compound in various chemical syntheses. The process involves a dicarbonylation reaction, showcasing the compound's ability to form complex and functionalized organic molecules (Tamaru et al., 1991).

Formaldehyde–Propylene Prins Condensation

The compound is involved in the Prins condensation of formaldehyde with propylene to form 3-buten-1-ol. This process, catalyzed by zeolites, leads to the selective formation of 3-buten-1-ol, which can further react to form 1,3-butadiene. This application demonstrates the role of this compound in industrial chemical reactions, particularly in the synthesis of important intermediates (Vasiliadou et al., 2017).

Dehydration to 1,3-Butadiene

In the field of catalysis, this compound is used in the vapor-phase dehydration process to produce 1,3-butadiene. This application is crucial in the petrochemical industry, as 1,3-butadiene is a key monomer for synthetic rubber production. The dehydration process highlights the compound's utility in transforming into industrially significant materials (Wang et al., 2018).

Safety and Hazards

2,2-Trimethylene-3-buten-1-ol is considered hazardous. It is a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

Similar unsaturated alcohols, such as 3-methyl-2-butenol (prenol) and 3-methyl-3-butenol (isoprenol), have been studied . These compounds interact with various enzymes and proteins in the body, but the specific targets for 2,2-Trimethylene-3-buten-1-ol remain to be identified.

Mode of Action

It is known that unsaturated alcohols with a c=c double bond in the β- and γ-positions to the hydroxyl group, such as this compound, can undergo various chemical reactions, including pyrolysis and oxidation . These reactions can lead to changes in the structure of the compound and its interaction with its targets.

Biochemical Pathways

Similar compounds such as isoprenol are known to be involved in various biochemical pathways . For example, isoprenol is produced by the reaction between isobutene (2-methylpropene) and formaldehyde . The affected pathways and their downstream effects for this compound remain to be identified.

Result of Action

For example, isoprenol is known to be used industrially as an intermediate to 3-methylbut-2-en-1-ol (prenol) . The specific effects of this compound remain to be identified.

properties

IUPAC Name

(1-ethenylcyclobutyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c1-2-7(6-8)4-3-5-7/h2,8H,1,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPUGWUWLKYCSLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1(CCC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.